N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide
Description
“N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring, an oxopyridine moiety, and an oxan-2-ylmethyl group.
Properties
IUPAC Name |
N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-7-6-11(9-13(15)17)14(18)16(2)10-12-5-3-4-8-19-12/h6-7,9,12H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFSGSZVSSUJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, oxan-2-ylmethyl compounds, and carboxamide precursors. Common synthetic routes may involve:
N-alkylation: Introduction of the oxan-2-ylmethyl group to the pyridine ring.
Amidation: Formation of the carboxamide group through reaction with amines or amides.
Oxidation/Reduction: Adjusting the oxidation state of the pyridine ring to form the oxopyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods (e.g., chromatography) are commonly employed.
Chemical Reactions Analysis
Types of Reactions
“N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxopyridine to pyridine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which “N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interactions: Binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide
- N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-3-carboxamide
Uniqueness
“N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
